molecular formula C7H13NO3 B1459693 Methyl 2-(3-aminooxolan-3-yl)acetate CAS No. 1512130-91-4

Methyl 2-(3-aminooxolan-3-yl)acetate

Cat. No.: B1459693
CAS No.: 1512130-91-4
M. Wt: 159.18 g/mol
InChI Key: RQWZXXXRCWUBOV-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminooxolan-3-yl)acetate is an organic compound with the molecular formula C7H13NO3. It is a derivative of oxolane, a five-membered ring containing an oxygen atom. This compound is characterized by the presence of an amino group and an ester functional group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Methyl 2-(3-aminooxolan-3-yl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-(3-aminooxolan-3-yl)acetate” is classified as a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, which indicate that it’s flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminooxolan-3-yl)acetate typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxolane derivative.

    Esterification: The final step involves the esterification of the oxolane derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminooxolan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminooxolan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-hydroxyoxolan-3-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 2-(3-oxooxolan-3-yl)acetate: Contains an oxo group instead of an amino group.

Uniqueness

Methyl 2-(3-aminooxolan-3-yl)acetate is unique due to the presence of both an amino group and an ester group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-(3-aminooxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-6(9)4-7(8)2-3-11-5-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWZXXXRCWUBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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